molecular formula C7H4F5N3 B6334289 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1049772-85-1

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B6334289
CAS No.: 1049772-85-1
M. Wt: 225.12 g/mol
InChI Key: MWBYSLBUMRBQQT-UHFFFAOYSA-N
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Description

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The final step involves the addition of a carbonitrile group under controlled conditions to yield the desired compound .

Industrial production methods often employ scalable and regioselective synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping and bromination with NBS (N-bromosuccinimide) are commonly used to achieve the desired functionalization .

Chemical Reactions Analysis

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium (n-BuLi), DMF (dimethylformamide), and Pd/C (palladium on carbon) catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the perfluoroethyl and carbonitrile groups, which confer distinct chemical stability and reactivity, making it valuable for specific applications.

Properties

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBYSLBUMRBQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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